molecular formula C18H22N4O B3137387 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide CAS No. 439094-92-5

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Cat. No.: B3137387
CAS No.: 439094-92-5
M. Wt: 310.4 g/mol
InChI Key: GMDOCSOSEKSTBI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It was designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process isn’t detailed in the available resources.


Chemical Reactions Analysis

The compound was part of a series that was evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions it undergoes aren’t detailed in the available resources.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity . These compounds likely interact with specific proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the bacteria from proliferating.

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound could potentially inhibit the growth of Mycobacterium tuberculosis at the molecular and cellular level.

Properties

IUPAC Name

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-5-3-4-6-16(14)18(23)20-15-7-8-17(19-13-15)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDOCSOSEKSTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186818
Record name 2-Methyl-N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439094-92-5
Record name 2-Methyl-N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439094-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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